Cenicriviroc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Cenicriviroc is a dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5) []. These receptors are involved in the migration and activation of immune cells, which contribute to inflammation and fibrosis in the liver in individuals with NASH []. By blocking CCR2 and CCR5, Cenicriviroc aims to reduce inflammation and fibrosis progression in the liver [].

Preclinical Studies

Preclinical studies in animal models of NASH have shown promising results for Cenicriviroc. These studies demonstrated that Cenicriviroc treatment reduced liver inflammation, fibrosis, and steatosis (fat accumulation) [, ].

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of Cenicriviroc for the treatment of NASH.

- Phase 2b CENTAUR study: This study found that Cenicriviroc treatment led to a statistically significant improvement in liver fibrosis compared to placebo in patients with NASH and stage 2 or 3 fibrosis [].

- Phase 2b TANDEM study: This study compared the efficacy and safety of Cenicriviroc monotherapy and combination therapy with Tropifexor (another investigational drug for NASH) to placebo. The study found that Cenicriviroc monotherapy was well-tolerated and showed some beneficial effects on liver enzymes and body weight, but the combination therapy did not demonstrate additional benefits [].

Cenicriviroc is a small-molecule compound classified as a dual antagonist of the C-C motif chemokine receptors 2 and 5 (CCR2 and CCR5). Its chemical formula is with a molecular weight of approximately 696.95 g/mol. Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has shown therapeutic potential in various conditions, including nonalcoholic steatohepatitis (NASH) and related liver diseases .

Cenicriviroc acts by blocking CCR2 and CCR5 receptors. In HIV infection, CCR5 serves as a co-receptor for viral entry into host cells. By binding to CCR5, Cenicriviroc prevents the virus from attaching and entering the cells, thereby inhibiting viral replication []. Additionally, CCR2 is involved in inflammatory processes. Blocking CCR2 with Cenicriviroc may have anti-inflammatory effects, potentially beneficial in conditions like NASH, where inflammation plays a significant role.

Cenicriviroc functions primarily through its interaction with CCR2 and CCR5, which are involved in inflammatory processes. The compound inhibits the binding of chemokines such as CCL2, CCL3, and CCL4 to these receptors. This inhibition disrupts the signaling pathways that lead to monocyte recruitment and activation, thereby reducing inflammation and fibrosis in tissues .

Cenicriviroc exhibits significant biological activity in several contexts:

- Anti-inflammatory Effects: It reduces the recruitment of monocytes to inflamed tissues, leading to decreased levels of pro-inflammatory cytokines.

- Antifibrotic Properties: In animal models, it has been shown to prevent and reverse fibrosis in the liver by inhibiting hepatic stellate cell activation and promoting macrophage polarization towards the M2 phenotype, which is associated with tissue repair .

- Antiviral Activity: Cenicriviroc has demonstrated efficacy against HIV-1 by blocking viral entry through CCR5 .

The synthesis of cenicriviroc involves multiple steps typical for complex organic compounds. While specific proprietary methods are not publicly detailed, general synthetic approaches for similar compounds often include:

- Formation of Key Intermediates: Utilizing reactions such as amide bond formation or alkylation.

- Cyclization Reactions: To create the necessary ring structures found in the final product.

- Purification: Techniques such as column chromatography to isolate cenicriviroc from reaction mixtures.

Research articles often describe variations in these methods depending on desired yields and purity levels.

Cenicriviroc is primarily being investigated for:

- Treatment of HIV/AIDS: As an antiviral agent targeting CCR5.

- Nonalcoholic Steatohepatitis: Clinical trials have explored its potential to improve liver function and reduce fibrosis in patients with NASH .

- Chronic Inflammatory Conditions: Due to its anti-inflammatory properties, it may have applications in various inflammatory diseases.

Studies have shown that cenicriviroc interacts with several biological pathways:

- Monocyte Migration: By blocking CCR2/CCR5, it significantly reduces monocyte infiltration into inflamed tissues.

- Cytokine Release: It modulates the release of cytokines involved in inflammation and fibrosis, such as transforming growth factor beta (TGF-β) and platelet-derived growth factor (PDGF) .

- Macrophage Polarization: Cenicriviroc promotes a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophages, enhancing tissue repair processes .

Cenicriviroc shares similarities with other chemokine receptor antagonists but exhibits unique properties:

| Compound Name | Mechanism of Action | Primary Indications | Unique Features |

|---|---|---|---|

| Maraviroc | CCR5 antagonist | HIV | First approved CCR5 antagonist |

| Plerixafor | CXCR4 antagonist | HIV, stem cell mobilization | Targets a different chemokine receptor |

| Mozobil | CXCR4 antagonist | Stem cell mobilization | Used primarily in hematopoietic stem cell transplantation |

| Leronlimab | CCR5 antagonist | HIV, cancer | Also targets immune modulation |

Cenicriviroc's dual action on both CCR2 and CCR5 provides a broader therapeutic profile compared to single-receptor antagonists like maraviroc or plerixafor. This dual inhibition is particularly beneficial in conditions characterized by both inflammation and viral infection.

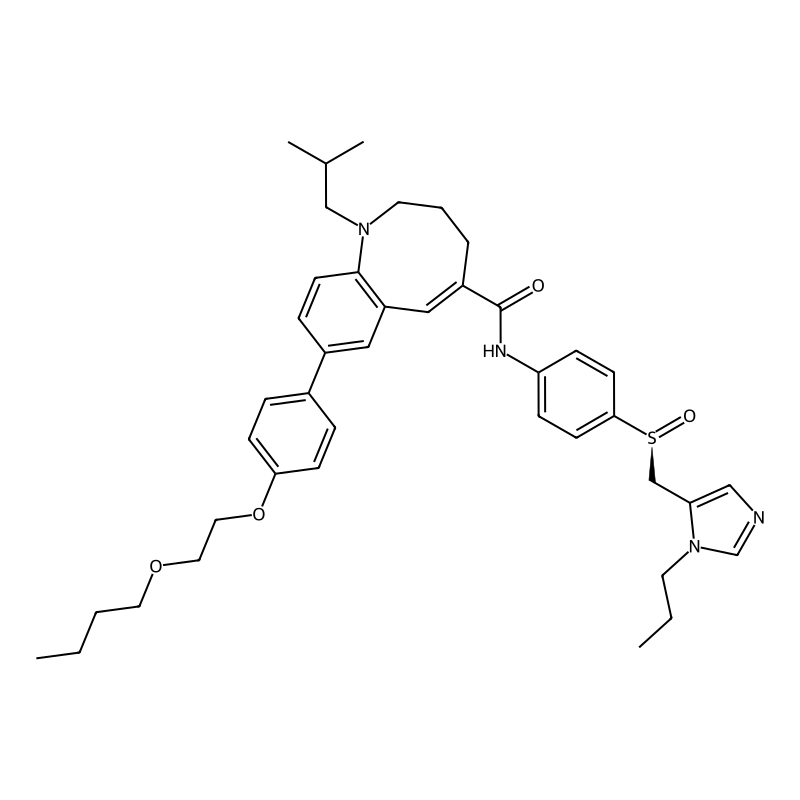

Molecular Structure and Stereochemical Configuration

Cenicriviroc exhibits a complex molecular architecture characterized by its benzazocine core structure, representing a sophisticated example of modern medicinal chemistry design. The compound possesses the molecular formula C41H52N4O4S with a molecular weight of 696.9 g/mol, establishing it as a relatively large organic molecule with multiple functional domains. The systematic IUPAC nomenclature defines cenicriviroc as (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide, reflecting its complex stereochemical configuration.

The structural framework incorporates several critical stereochemical elements that directly influence its biological activity and receptor binding characteristics. The compound contains a chiral sulfoxide center with S-configuration, which plays a crucial role in determining its selectivity and binding affinity for CCR2 and CCR5 receptors. The benzazocine ring system adopts a specific (5E)-configuration, indicating the geometric arrangement around the double bond within the eight-membered ring structure. This particular stereochemical arrangement is essential for optimal receptor interaction and biological activity.

The molecular structure features multiple substituent groups strategically positioned to enhance receptor binding and selectivity. The 2-methylpropyl group at position 1 of the benzazocine ring provides hydrophobic interactions, while the 4-(2-butoxyethoxy)phenyl substituent at position 8 contributes to the compound's overall lipophilicity and membrane permeability characteristics. The N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide moiety at position 5 represents the primary pharmacophore responsible for receptor recognition and binding.

Physicochemical Properties and Solubility Profiling

Cenicriviroc demonstrates distinctive physicochemical properties that significantly impact its formulation, bioavailability, and therapeutic application. The compound exhibits Biopharmaceutics Classification System (BCS) Class IV characteristics, indicating both low solubility and low permeability, which presents unique challenges for pharmaceutical development. The solubility profile shows remarkable pH dependency, with excellent solubility exceeding 100 mg/mL at pH values below 2, while demonstrating extremely poor solubility of less than 0.2 μg/mL at pH values above 4.

This pronounced pH-dependent solubility behavior classifies cenicriviroc as a weak base, requiring careful consideration of gastric and intestinal pH conditions for optimal absorption. The compound's high protein binding capacity exceeds 98%, indicating extensive interaction with plasma proteins and potential for drug-drug interactions through displacement mechanisms. The plasma half-life ranges from 30 to 40 hours in humans, supporting once-daily dosing regimens and contributing to improved patient compliance.

Solubility assessments in pharmaceutical solvents reveal important formulation considerations. In dimethyl sulfoxide (DMSO), cenicriviroc achieves concentrations of 100 mg/mL (143.48 mM), while ethanol supports similar solubility levels. The compound remains essentially insoluble in water, necessitating specialized formulation approaches to achieve adequate bioavailability. Storage stability requires controlled conditions between -10°C to -25°C under desiccated environments to maintain chemical integrity.

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Weight | 696.9 g/mol | Computed by PubChem 2.2 |

| Solubility (pH < 2) | >100 mg/mL | Aqueous buffer |

| Solubility (pH > 4) | <0.2 μg/mL | Aqueous buffer |

| DMSO Solubility | 100 mg/mL (143.48 mM) | 25°C |

| Ethanol Solubility | 100 mg/mL (143.48 mM) | 25°C |

| Water Solubility | Insoluble | 25°C |

| Protein Binding | >98% | Human plasma |

| Half-life | 30-40 hours | Human pharmacokinetics |

Synthetic Pathways and Optimization Strategies

The synthetic preparation of cenicriviroc involves sophisticated multi-step organic synthesis procedures designed to achieve high purity and stereochemical control. Patent documentation reveals comprehensive synthetic methodologies that address both the formation of the benzazocine core structure and the subsequent introduction of complex substituent groups. The synthetic route requires careful control of stereochemistry, particularly at the sulfoxide center, to ensure the desired S-configuration essential for biological activity.

Formulation development has focused extensively on overcoming the compound's inherent physicochemical limitations through innovative pharmaceutical technologies. Initial formulation approaches, including spray-dried dispersion and wet granulation with citric acid, proved inadequate for commercial development due to chemical instability, physical instability, or excessive excipient loading that precluded fixed-dose combination development. These early challenges necessitated the development of alternative formulation strategies to achieve commercially viable pharmaceutical products.

The breakthrough formulation approach employs a fumaric acid microenvironment tablet design that addresses cenicriviroc's pH-dependent solubility characteristics. This innovative formulation incorporates a 1:1 ratio of cenicriviroc to fumaric acid, creating a localized acidic environment that maintains drug solubility throughout the gastrointestinal transit process. The formulation achieves high drug loading of 26% (w/w) while utilizing dry granulation processing to improve stability and reduce moisture sensitivity.

The fumaric acid solubilizer strategy demonstrates superior bioavailability performance comparable to oral solution formulations in beagle dog models, while providing enhanced stability under accelerated aging conditions. The slow dissolution kinetics of fumaric acid creates a sustained acidic microenvironment around agglomerated cenicriviroc crystals, facilitating continuous dissolution and absorption throughout the gastrointestinal tract. This formulation approach also demonstrates resilience to gastric pH variations, ensuring consistent bioavailability across diverse patient populations.

Analytical Methods for Purity Assessment (HPLC, LC-MS/MS)

The analytical characterization of cenicriviroc requires sophisticated instrumentation and methodology to achieve the precision and sensitivity necessary for pharmaceutical quality control and clinical monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for cenicriviroc quantification across various biological matrices. These methods provide the selectivity and sensitivity required for therapeutic drug monitoring and pharmacokinetic studies in clinical populations.

The validated LC-MS/MS methodology employs protein precipitation extraction using acetonitrile, followed by reverse-phase chromatography on XBridge C18 columns. The chromatographic separation utilizes gradient elution with 0.1% formic acid in water and acetonitrile mobile phases, achieving baseline resolution within a 5-minute analytical run time. Mass spectrometric detection operates in positive ion mode using selected reaction monitoring (SRM) with characteristic mass transitions of 697.3 → 574.3 for cenicriviroc and 704.4 → 574.3 for the deuterated internal standard.

Calibration ranges have been optimized for different analytical applications, spanning 5-1000 ng/mL for plasma analysis and 0.241-15.0 ng/mL for cerebrospinal fluid quantification. The method demonstrates excellent precision and accuracy with intra-day and inter-day variability below 15% across all concentration ranges tested. Recovery efficiency exceeds 90% for both plasma and artificial cerebrospinal fluid matrices, with negligible matrix effects that could compromise analytical accuracy.

Stability testing confirms cenicriviroc's analytical stability under various storage and processing conditions relevant to clinical sample handling. Samples remain stable for up to 48 hours in LC-MS/MS autosamplers at 4°C, through three freeze-thaw cycles, and for 6 hours at room temperature. Heat treatment at 58°C for 40 minutes does not significantly impact compound stability, supporting its use in heat-inactivated biological samples.

| Analytical Parameter | Specification | Matrix |

|---|---|---|

| Calibration Range | 5-1000 ng/mL | Plasma |

| Calibration Range | 0.241-15.0 ng/mL | Cerebrospinal Fluid |

| Precision (Intra-day) | <15% CV | All matrices |

| Precision (Inter-day) | <15% CV | All matrices |

| Recovery Efficiency | >90% | Plasma/CSF |

| Matrix Effect | Negligible | All matrices |

| Autosampler Stability | 48 hours at 4°C | All matrices |

| Freeze-Thaw Stability | 3 cycles | All matrices |

| Bench-top Stability | 6 hours at RT | All matrices |

Dual C-C Motif Chemokine Receptor 2/C-C Motif Chemokine Receptor 5 Antagonism: Binding Kinetics and Selectivity

Cenicriviroc represents a novel class of dual chemokine receptor antagonists with high selectivity and potent binding characteristics for both C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5 [1] [2]. The compound demonstrates nanomolar potency against both target receptors, with distinct binding kinetics that differentiate it from single-receptor antagonists [4] [9].

The molecular mechanism of cenicriviroc antagonism involves binding to an inactive-state-specific tunnel located between transmembrane helices 1 and 7 in both C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5 [20] [32]. This binding induces conformational changes characterized by contraction of the binding pocket in the transmembrane 3-to-transmembrane 6/7 direction while simultaneously expanding the pocket perpendicular to this axis, creating an inter-helical, bilayer-facing gap termed the "fenestration" [32]. The compound utilizes its large flexible butoxy-ethoxy-phenyl moiety to bind extrahelically at the interface with membrane lipids within this transmembrane 1-transmembrane 7 groove [32].

Table 1: Cenicriviroc Binding Kinetics and Receptor Selectivity Data

| Receptor | Ligand | Parameter | Value | Study Type | Reference |

|---|---|---|---|---|---|

| C-C motif chemokine receptor 2 | Monocyte chemoattractant protein-1/C-C motif chemokine ligand 2 | Inhibitory concentration 50% (nanomolar) | 5.9 | In vitro binding | [22] |

| C-C motif chemokine receptor 5 | Macrophage inflammatory protein 1α/C-C motif chemokine ligand 5 | Inhibitory concentration 50% (nanomolar) | 2.3 | In vitro binding | [22] |

| C-C motif chemokine receptor 2 | Monocyte chemoattractant protein-1/C-C motif chemokine ligand 2 | Receptor Occupancy (%) | >90% at 0.25-1μM | Ex vivo flow cytometry | [4] |

| C-C motif chemokine receptor 5 | Regulated upon activation normal T cell expressed and secreted/C-C motif chemokine ligand 5 | Receptor Occupancy (%) | >90% at 0.25-1μM | Ex vivo flow cytometry | [4] |

The receptor occupancy studies demonstrate cenicriviroc's exceptional binding efficiency across different cell types and species [4] [9]. Human monocytes show approximately 98% C-C motif chemokine receptor 2 occupancy at 6 nanomolar concentrations, while human CD4+ and CD8+ T-cells demonstrate ≥90% C-C motif chemokine receptor 5 occupancy at 3.1 and 2.3 nanomolar concentrations, respectively [9]. In murine models, pro-inflammatory monocytes in blood achieve >90% dual receptor occupancy at 0.25-1 micromolar concentrations, while splenic pro-inflammatory monocytes demonstrate >85% occupancy at 0.02-1 micromolar concentrations [4].

Table 2: Cenicriviroc Receptor Occupancy Studies

| Cell Type | Receptor | Concentration | Receptor Occupancy | Reference |

|---|---|---|---|---|

| Human monocytes | C-C motif chemokine receptor 2 | 6 nanomolar | ~98% | [9] |

| Human CD4+ T-cells | C-C motif chemokine receptor 5 | 3.1 nanomolar | ≥90% | [9] |

| Human CD8+ T-cells | C-C motif chemokine receptor 5 | 2.3 nanomolar | ≥90% | [9] |

| Mouse pro-inflammatory monocytes (blood) | C-C motif chemokine receptor 2/C-C motif chemokine receptor 5 | 0.25-1 micromolar | >90% | [4] |

| Mouse pro-inflammatory monocytes (spleen) | C-C motif chemokine receptor 2/C-C motif chemokine receptor 5 | 0.02-1 micromolar | >85% | [4] |

The pharmacokinetic profile of cenicriviroc reveals significant species-dependent variations that influence its therapeutic potential [5] [9]. The compound exhibits a molecular weight of 696.4 Daltons with the molecular formula C41H52N4O4S [26] [31]. In humans, cenicriviroc demonstrates a prolonged half-life of 30-40 hours, enabling once-daily dosing regimens, while in mice, the half-life is considerably shorter at approximately 2 hours [5] [9]. The compound shows good oral bioavailability with species-dependent variations and is highly protein-bound at >98% [5] [6].

Table 3: Cenicriviroc Pharmacokinetic Parameters

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Molecular Weight | 696.4 Daltons | C41H52N4O4S formula | [26] [31] |

| Half-life (humans) | 30-40 hours | Allows once-daily dosing | [5] [9] |

| Half-life (mice) | ~2 hours | Species difference noted | [9] |

| Bioavailability | Good oral bioavailability | Species-dependent variation | [6] |

| Protein Binding | >98% | Highly protein bound | [5] |

| Metabolism | Cytochrome P450 3A4, Cytochrome P450 2C8, P-glycoprotein substrate | Also weak Cytochrome P450 3A4 inhibitor | [5] |

Inhibition of C-C Motif Chemokine Ligand 2/Monocyte Chemoattractant Protein-1 and C-C Motif Chemokine Ligand 5/Regulated Upon Activation Normal T Cell Expressed and Secreted Signaling

Cenicriviroc exerts its therapeutic effects through the selective inhibition of key chemokine signaling pathways mediated by C-C motif chemokine ligand 2/monocyte chemoattractant protein-1 and C-C motif chemokine ligand 5/regulated upon activation normal T cell expressed and secreted [2] [8] [9]. The compound's dual antagonism effectively disrupts the migration and activation of inflammatory cells by blocking these critical chemokine-receptor interactions [4] [29].

The inhibition of C-C motif chemokine ligand 2/monocyte chemoattractant protein-1 signaling represents a primary mechanism through which cenicriviroc reduces monocyte and macrophage recruitment to sites of tissue injury [9] [11]. Studies demonstrate that cenicriviroc significantly reduces C-C motif chemokine ligand 2-induced chemotaxis of activated murine macrophages, with 1 micromolar concentrations showing potent inhibitory effects [9]. The compound effectively prevents monocyte chemoattractant protein-1-induced internalization of C-C motif chemokine receptor 2, achieving >90% receptor occupancy at concentrations of 0.25-1 micromolar [4].

In vivo studies using thioglycollate-induced peritonitis models reveal that cenicriviroc treatment results in significant reductions in monocyte and macrophage recruitment at doses ≥20 milligrams per kilogram per day [8] [9]. Flow cytometric analysis demonstrates that dual C-C motif chemokine receptor 2/C-C motif chemokine receptor 5 inhibition significantly decreases numbers of monocyte-derived macrophages in acutely injured tissues [29]. The compound also reduces numbers of Kupffer cells or monocyte-derived macrophages with Kupffer cell-like phenotypes following tissue injury [29].

The disruption of C-C motif chemokine ligand 5/regulated upon activation normal T cell expressed and secreted signaling pathways contributes to cenicriviroc's anti-inflammatory and anti-fibrotic properties [2] [14]. Cenicriviroc effectively inhibits regulated upon activation normal T cell expressed and secreted-induced internalization of C-C motif chemokine receptor 5, demonstrating significant binding inhibition with p-values <0.01 in functional assays [4]. The compound's antagonism of this pathway impairs the migration, activation, and proliferation of various immune cell populations, including lymphocytes and hepatic stellate cells [15] [29].

Studies examining the molecular mechanisms reveal that cenicriviroc modulates multiple downstream signaling cascades affected by these chemokine pathways [14] [19]. The compound influences phosphoinositide 3-kinase/protein kinase B, mammalian target of rapamycin, and nuclear factor kappa B signaling pathways that are typically activated by C-C motif chemokine ligand 5/regulated upon activation normal T cell expressed and secreted interactions [14]. Additionally, cenicriviroc affects the expression of matrix metalloproteinases and various pro-inflammatory cytokines through its inhibition of these chemokine signaling networks [10] [19].

Experimental evidence demonstrates that cenicriviroc treatment leads to measurable changes in chemokine expression profiles in tissue models of inflammation and fibrosis [7] [19]. In neuropathic pain models, cenicriviroc administration decreases the expression of C-C motif chemokine receptor 2 in spinal cord tissue and C-C motif chemokine receptor 5 in dorsal root ganglia [7]. Concomitantly, the compound reduces levels of important pro-nociceptive factors including interleukin-1 beta, interleukin-6, interleukin-18, and C-C motif chemokine ligand 3 in affected tissues [7].

Cross-Reactivity with C-C Motif Chemokine Receptor 3 and C-C Motif Chemokine Receptor 4: Implications for Off-Target Effects

While cenicriviroc demonstrates high selectivity for C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5, limited research has been conducted specifically examining its cross-reactivity with C-C motif chemokine receptor 3 and C-C motif chemokine receptor 4 [1] [2]. The available pharmacological data suggests that cenicriviroc's binding specificity is primarily directed toward its intended dual targets, with molecular modeling studies indicating distinct binding determinants that favor C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5 interactions [20] [32].

Structural analysis reveals that cenicriviroc occupies specific binding sites within the transmembrane helical regions of C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5 that may not be conserved in C-C motif chemokine receptor 3 and C-C motif chemokine receptor 4 [32]. The compound's unique binding mode, which involves interaction with the transmembrane 1-transmembrane 7 fenestration and specific amino acid residues including tyrosine at position 1.39 and threonine at position 7.40, appears to confer selectivity for the primary target receptors [32].

Experimental studies examining receptor occupancy and functional antagonism have not reported significant cross-reactivity with other chemokine receptors beyond the intended C-C motif chemokine receptor 2/C-C motif chemokine receptor 5 targets [4] [9]. Flow cytometric analyses measuring receptor internalization and ligand displacement have focused specifically on monocyte chemoattractant protein-1 and regulated upon activation normal T cell expressed and secreted interactions without identifying substantial off-target effects on related chemokine receptor subtypes [4].

The molecular determinants of cenicriviroc's selectivity profile suggest that potential cross-reactivity with C-C motif chemokine receptor 3 and C-C motif chemokine receptor 4 would likely be minimal based on structural differences in binding pocket architecture [20] [32]. Comparative modeling studies indicate that the specific conformational changes induced by cenicriviroc in its target receptors, including the formation of the inter-helical fenestration and associated binding pocket modifications, represent mechanisms that may be unique to C-C motif chemokine receptor 2 and C-C motif chemokine receptor 5 [32].

In Vitro Models: Human Immunodeficiency Virus Entry Inhibition and Viral Replication Assays

Cenicriviroc functions as a dual C-C chemokine receptor types 2 and 5 antagonist with potent anti-Human Immunodeficiency Virus activity through its mechanism as an entry inhibitor. The compound prevents viral entry into host cells by blocking the interaction between the viral envelope glycoprotein and the CCR5 coreceptor on target cells [1] [2] [3].

In vitro studies have demonstrated cenicriviroc's efficacy against Human Immunodeficiency Virus-2 R5-tropic clinical isolates. The compound exhibited nanomolar potency with EC50 values ranging from 0.03 to 0.98 nM against four different R5-tropic strains [3]. Maximum percentages of inhibition achieved were consistently high, ranging from 93% to 98%, demonstrating comparable activity to maraviroc, the established CCR5 antagonist [3]. These findings indicate that cenicriviroc possesses similar in vitro antiviral potency to existing CCR5 antagonists while offering the additional benefit of CCR2 antagonism.

Clinical validation of cenicriviroc's antiviral efficacy was established in a phase 2b randomized controlled trial involving 143 treatment-naive Human Immunodeficiency Virus-infected adults with CCR5-tropic virus [4] [5]. Participants were randomized to receive cenicriviroc 100 mg daily, cenicriviroc 200 mg daily, or efavirenz 600 mg daily, each combined with emtricitabine and tenofovir disoproxil fumarate. Virologic success, defined as Human Immunodeficiency Virus-1 RNA levels below 50 copies per milliliter, was achieved in 76% and 73% of participants receiving cenicriviroc 100 mg and 200 mg respectively at week 24, compared to 71% in the efavirenz control group [4] [5]. At week 48, virologic success rates were 68% and 64% for cenicriviroc 100 mg and 200 mg respectively, compared to 50% for efavirenz [4] [5].

Table 1: In Vitro Human Immunodeficiency Virus Entry Inhibition and Viral Replication Assays

| Study Model | Cenicriviroc Dose/Concentration | Virologic Success (Human Immunodeficiency Virus-1 RNA <50 copies/ml) | Additional Findings |

|---|---|---|---|

| Phase 2b Human Immunodeficiency Virus Study (NCT01338883) | 100 mg once daily | Week 24: 76%; Week 48: 68% | CD4+ cell count increase: 205 cells/μl at week 48 |

| Phase 2b Human Immunodeficiency Virus Study (NCT01338883) | 200 mg once daily | Week 24: 73%; Week 48: 64% | CD4+ cell count increase: 211 cells/μl at week 48 |

| Phase 2b Human Immunodeficiency Virus Study (NCT01338883) | Control (Efavirenz 600 mg) | Week 24: 71%; Week 48: 50% | CD4+ cell count increase: 147 cells/μl at week 48 |

| In Vitro Human Immunodeficiency Virus-2 R5-Tropic Strains | 0.03 nM | Maximum percent inhibition: 94% | EC50 comparable to maraviroc (1.13 nM) |

| In Vitro Human Immunodeficiency Virus-2 R5-Tropic Strains | 0.33 nM | Maximum percent inhibition: 94% | EC50 comparable to maraviroc (0.58 nM) |

| In Vitro Human Immunodeficiency Virus-2 R5-Tropic Strains | 0.45 nM | Maximum percent inhibition: 93% | EC50 comparable to maraviroc (0.48 nM) |

| In Vitro Human Immunodeficiency Virus-2 R5-Tropic Strains | 0.98 nM | Maximum percent inhibition: 98% | EC50 comparable to maraviroc (0.68 nM) |

Pharmacokinetic analyses revealed that virologic outcomes were correlated with cenicriviroc plasma concentrations. A minimum plasma concentration threshold of 47.8 ng/ml was identified, below which participants were more likely to experience virologic nonresponse [5]. Importantly, robust increases in CD4+ cell counts were observed across all cenicriviroc treatment groups, with mean increases of 205 and 211 cells per microliter at week 48 for the 100 mg and 200 mg doses respectively, compared to 147 cells per microliter for efavirenz [4] [5].

In Vivo Antifibrotic Efficacy in Hepatic and Renal Fibrosis Models

Cenicriviroc demonstrated significant antifibrotic activity across multiple animal models of liver and kidney fibrosis through its dual CCR2 and CCR5 antagonism, which reduces monocyte and macrophage recruitment to sites of tissue injury [6] [7].

In the thioacetamide-induced rat model of liver fibrosis, cenicriviroc showed dose-dependent antifibrotic effects when administered during early intervention and established fibrosis phases [6]. During early intervention, concurrent administration of cenicriviroc with thioacetamide resulted in collagen deposition reductions of 48.5% and 37.5% for doses of 30 mg/kg/day and 100 mg/kg/day respectively, both achieving statistical significance (p<0.001) [6]. When treatment was initiated after fibrosis establishment at week 4, cenicriviroc 30 mg/kg/day still achieved a significant 35.7% reduction in collagen deposition (p<0.001) [6]. However, no significant antifibrotic effects were observed when cenicriviroc treatment was initiated during the cirrhosis reversal phase, suggesting optimal efficacy during earlier stages of fibrotic progression [6].

The diet-induced nonalcoholic steatohepatitis mouse model provided additional evidence of cenicriviroc's antifibrotic efficacy. Treatment with cenicriviroc 20 mg/kg/day or 100 mg/kg/day twice daily for 3 weeks resulted in significant reductions in pericentral liver collagen deposition of 40.0% and 41.8% respectively (both p<0.01) [6]. These histological improvements were accompanied by significant reductions in the Nonalcoholic Fatty Liver Disease Activity Score, indicating improvements in lobular inflammation and hepatocellular ballooning [6].

Extended treatment studies using the choline deficient, L-amino acid-defined, high-fat diet model demonstrated the durability of cenicriviroc's antifibrotic effects [8]. High-dose cenicriviroc (30 mg/kg/day) administered for 14 weeks significantly reduced hepatic fibrosis despite ongoing steatohepatitis [8]. Flow cytometric analysis revealed that cenicriviroc treatment inhibited intrahepatic accumulation of Ly6Chigh bone marrow-derived macrophages and increased the frequency of anti-inflammatory macrophages [8].

Table 2: In Vivo Antifibrotic Efficacy in Hepatic and Renal Fibrosis Models

| Model | Cenicriviroc Dose | Collagen Deposition Reduction | Additional Effects |

|---|---|---|---|

| Thioacetamide Rat Liver Fibrosis (Early Intervention) | 30 mg/kg/day | 48.5% (p<0.001) | Collagen type 1 protein ↓29% |

| Thioacetamide Rat Liver Fibrosis (Early Intervention) | 100 mg/kg/day | 37.5% (p<0.001) | Collagen type 1 protein ↓12% |

| Thioacetamide Rat Liver Fibrosis (Established Fibrosis) | 30 mg/kg/day | 35.7% (p<0.001) | Collagen type 1 protein ↓30% |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 20 mg/kg/day BID | 40.0% (p<0.01) | Nonalcoholic Fatty Liver Disease Activity Score ↓ (p<0.05) |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 100 mg/kg/day BID | 41.8% (p<0.01) | Nonalcoholic Fatty Liver Disease Activity Score ↓ (p<0.01) |

| Unilateral Ureter Obstruction Mouse Model | 7 mg/kg/day BID | 28.6% (p<0.05) | Hydroxyproline content no change |

| Unilateral Ureter Obstruction Mouse Model | 20 mg/kg/day BID | 31.8% (p<0.05) | Hydroxyproline content no change |

| Choline Deficient High-Fat Diet Nonalcoholic Steatohepatitis Mouse Model (14 weeks) | 20 mg/kg/day | Significant reduction | Ly6Chigh macrophage accumulation ↓ |

| Choline Deficient High-Fat Diet Nonalcoholic Steatohepatitis Mouse Model (14 weeks) | 30 mg/kg/day | Significant reduction | Anti-inflammatory macrophages ↑ |

Renal fibrosis studies using the unilateral ureter obstruction mouse model demonstrated cenicriviroc's antifibrotic efficacy beyond hepatic applications [6]. Treatment with cenicriviroc 7 mg/kg/day and 20 mg/kg/day twice daily for 5 days resulted in significant reductions in renal cortical fibrosis of 28.6% and 31.8% respectively (both p<0.05), as measured by collagen volume fraction analysis [6]. These effects were comparable to those achieved with the positive control anti-transforming growth factor-beta 1 antibody, which produced a 50.3% reduction [6].

Modulation of Inflammatory Cytokines (Interleukin-6, Tumor Necrosis Factor-alpha, C-Reactive Protein)

Cenicriviroc's dual CCR2 and CCR5 antagonism results in significant modulation of inflammatory cytokines and biomarkers across multiple disease models, reflecting its anti-inflammatory mechanisms of action [9] [10] [11].

Clinical evidence from the phase 2b CENTAUR trial in nonalcoholic steatohepatitis patients demonstrated cenicriviroc's potent anti-inflammatory effects [12] [11]. Treatment with cenicriviroc 150 mg daily for one year resulted in significant reductions in multiple systemic inflammatory markers, including high-sensitivity C-reactive protein, interleukin-6, and interleukin-1β [9] [11]. These reductions occurred independently of changes in body weight or insulin resistance, indicating direct anti-inflammatory effects rather than secondary benefits from metabolic improvements [12].

In Human Immunodeficiency Virus-infected patients, cenicriviroc treatment produced distinct inflammatory biomarker patterns that confirmed its dual receptor antagonism [5]. Soluble CD14, a marker of monocyte activation and an independent predictor of mortality in Human Immunodeficiency Virus infection, decreased and remained below baseline throughout the 48-week treatment period in cenicriviroc-treated patients, while increasing above baseline in efavirenz-treated controls [5]. Conversely, C-C chemokine ligand type 2 (monocyte chemotactic protein-1) levels increased in a dose-dependent manner with cenicriviroc treatment, confirming effective CCR2 blockade [5].

Preclinical studies have consistently demonstrated cenicriviroc's effects on hepatic inflammatory markers. In the diet-induced nonalcoholic steatohepatitis mouse model, both cenicriviroc doses (20 mg/kg/day and 100 mg/kg/day twice daily) significantly reduced plasma alanine aminotransferase levels compared to vehicle controls (p<0.05 for both doses) [6]. In the thioacetamide rat liver fibrosis model, cenicriviroc 30 mg/kg/day significantly reduced aspartate aminotransferase levels during early intervention (p<0.05) [6].

Table 3: Modulation of Inflammatory Cytokines

| Study Model | Cenicriviroc Treatment | Inflammatory Marker | Effect |

|---|---|---|---|

| Phase 2b CENTAUR Trial (Nonalcoholic Steatohepatitis) | 150 mg daily (1 year) | High-sensitivity C-reactive protein | Significant reduction |

| Phase 2b CENTAUR Trial (Nonalcoholic Steatohepatitis) | 150 mg daily (1 year) | Interleukin-6 | Significant reduction |

| Phase 2b CENTAUR Trial (Nonalcoholic Steatohepatitis) | 150 mg daily (1 year) | Interleukin-1β | Significant reduction |

| Phase 2b Human Immunodeficiency Virus Trial | 100 mg daily | Soluble CD14 (monocyte activation) | Decreased and remained below baseline |

| Phase 2b Human Immunodeficiency Virus Trial | 200 mg daily | C-C chemokine ligand 2 (monocyte chemotactic protein-1) | Dose-dependent increase (confirming CCR2 blockade) |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 20 mg/kg/day BID | Plasma alanine aminotransferase | Significant decrease (p<0.05) |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 100 mg/kg/day BID | Plasma alanine aminotransferase | Significant decrease (p<0.05) |

| Thioacetamide Rat Liver Fibrosis Model | 30 mg/kg/day | Aspartate aminotransferase | Significant decrease (p<0.05) |

Additional inflammatory studies in patients with Human Immunodeficiency Virus on stable antiretroviral therapy demonstrated cenicriviroc's effects on systemic fibrotic biomarkers [13]. Over 24 weeks of cenicriviroc treatment, significant reductions were observed in transforming growth factor-beta 1, thrombospondin-1, and C-terminal pro-peptide of collagen type I, while interleukin-11 levels increased [13]. These changes brought fibrotic marker levels to values comparable to Human Immunodeficiency Virus-uninfected controls, suggesting normalization of chronic inflammatory processes [13].

Impact on Hepatic Stellate Cell Activation and Collagen Deposition

Cenicriviroc exerts direct and indirect effects on hepatic stellate cell activation, the central cellular process driving hepatic fibrogenesis [8] [14] [15]. The compound's dual CCR2 and CCR5 antagonism disrupts key pathways involved in hepatic stellate cell recruitment, activation, and collagen production [9] [14].

Direct effects on hepatic stellate cells were demonstrated in vitro using transforming growth factor-beta-stimulated primary mouse hepatic stellate cells [8]. Cenicriviroc treatment directly inhibited the profibrotic gene signature of activated hepatic stellate cells, demonstrating the compound's capacity to interfere with stellate cell activation pathways independent of its effects on inflammatory cell recruitment [8].

In vivo studies have consistently shown cenicriviroc's impact on markers of hepatic stellate cell activation. In the thioacetamide rat liver fibrosis model, cenicriviroc treatment reduced alpha-smooth muscle actin protein expression, a key marker of hepatic stellate cell activation and myofibroblast differentiation [6]. During early intervention, cenicriviroc 30 mg/kg/day and 100 mg/kg/day reduced alpha-smooth muscle actin expression by 17% and 22% respectively, while established fibrosis treatment with cenicriviroc 30 mg/kg/day achieved a 14% reduction [6].

Collagen type 1 expression, the primary extracellular matrix protein produced by activated hepatic stellate cells, was significantly affected by cenicriviroc treatment across multiple models [6]. In the thioacetamide model, collagen type 1 protein expression was reduced by 29% and 12% for cenicriviroc 30 mg/kg/day and 100 mg/kg/day respectively during early intervention, and by 30% for cenicriviroc 30 mg/kg/day during established fibrosis treatment [6]. The diet-induced nonalcoholic steatohepatitis model showed more pronounced effects on collagen type 1 messenger RNA expression, with cenicriviroc 20 mg/kg/day achieving a statistically significant 37% reduction (p<0.05) and cenicriviroc 100 mg/kg/day producing a 27% reduction [6].

Table 4: Impact on Hepatic Stellate Cell Activation and Collagen Deposition

| Study Model | Cenicriviroc Dose | Alpha-Smooth Muscle Actin Expression | Collagen Type 1 | Mechanism |

|---|---|---|---|---|

| Thioacetamide Rat Liver Fibrosis (Early Intervention) | 30 mg/kg/day | Reduced by 17% | Protein ↓29%; messenger RNA no change | CCR2/CCR5 antagonism → ↓hepatic stellate cell activation |

| Thioacetamide Rat Liver Fibrosis (Early Intervention) | 100 mg/kg/day | Reduced by 22% | Protein ↓12%; messenger RNA no change | CCR2/CCR5 antagonism → ↓hepatic stellate cell activation |

| Thioacetamide Rat Liver Fibrosis (Established Fibrosis) | 30 mg/kg/day | Reduced by 14% | Protein ↓30%; messenger RNA no change | CCR2/CCR5 antagonism → ↓hepatic stellate cell activation |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 20 mg/kg/day BID | Not directly measured | messenger RNA ↓37% (p<0.05) | CCR2/CCR5 antagonism → ↓fibrogenesis |

| Diet-Induced Nonalcoholic Steatohepatitis Mouse Model | 100 mg/kg/day BID | Not directly measured | messenger RNA ↓27% | CCR2/CCR5 antagonism → ↓fibrogenesis |

| Choline Deficient High-Fat Diet Nonalcoholic Steatohepatitis Mouse Model (In Vitro) | Transforming growth factor-beta stimulated hepatic stellate cells | Profibrotic gene signature inhibited | Direct inhibition in vitro | Direct inhibition of hepatic stellate cell profibrotic genes |

| Carbon Tetrachloride Mouse Model | Oral administration | Not specified | Significant reduction | Monocyte-derived macrophage ↓ |

| Unilateral Ureter Obstruction Renal Fibrosis Mouse Model | 7 mg/kg/day BID | Trend toward reduction (messenger RNA) | messenger RNA trend toward reduction | CCR2/CCR5 antagonism → ↓fibrosis |

| Unilateral Ureter Obstruction Renal Fibrosis Mouse Model | 20 mg/kg/day BID | Trend toward reduction (messenger RNA) | messenger RNA trend toward reduction | CCR2/CCR5 antagonism → ↓fibrosis |

The mechanistic basis for cenicriviroc's effects on hepatic stellate cell activation involves disruption of chemokine-mediated signaling pathways [9] [14]. CCR5 receptors are expressed on hepatic stellate cells and contribute to their profibrogenic activation and proliferation [9]. CCR2 receptors mediate the recruitment of monocyte-derived macrophages that release profibrogenic cytokines such as transforming growth factor-beta and platelet-derived growth factor, which subsequently activate hepatic stellate cells [9] [14]. By antagonizing both receptors, cenicriviroc interrupts this inflammatory cascade and reduces the stimulus for hepatic stellate cell activation.

Additional studies in the carbon tetrachloride mouse model of acute liver injury demonstrated that cenicriviroc significantly reduced monocyte-derived macrophage numbers in acutely injured liver tissue while having no impact on hepatic lymphoid cell populations [16]. This selective effect on inflammatory monocyte recruitment further supports cenicriviroc's mechanism of reducing hepatic stellate cell activation through decreased inflammatory stimulus rather than direct hepatotoxicity.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

Drug Indication

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cytokine receptors

Chemokine receptors

CCR5 (CD195) [HSA:1234] [KO:K04180]

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types